A Technical Guide to Fmoc-D-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-D-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine, is a synthetic amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-D-Phe(2-F)-OH, detailed experimental protocols for its use, and a discussion of its potential applications in drug discovery and development.
Core Chemical Properties
Fmoc-D-Phe(2-F)-OH is a white to off-white solid powder.[1][2][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀FNO₄ | [4] |
| Molecular Weight | 405.42 g/mol | [4] |
| CAS Number | 198545-46-9 | |
| Appearance | White to off-white solid | [1][2][3] |
| Purity | ≥98.0% (HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1][3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][4] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-D-Phe(2-F)-OH in SPPS follows standard procedures for Fmoc-protected amino acids. The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for iterative deprotection and coupling cycles to build a peptide chain on a solid support.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is typically achieved using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[5]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[6]
-
Filtration: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for an additional 5-20 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation (Optional): A Kaiser test (ninhydrin test) can be performed on a small sample of the resin to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[7]
Fmoc Deprotection Workflow
Amino Acid Coupling
Following Fmoc deprotection, the next amino acid in the sequence, in this case, Fmoc-D-Phe(2-F)-OH, is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. A common and efficient method for this is activation with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Protocol: HBTU-Mediated Coupling
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(2-F)-OH (2-5 equivalents relative to resin loading), HBTU (1.95-4 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-5 equivalents) in DMF.[8][9] A racemization suppressor like 1-hydroxybenzotriazole (HOBt) can also be added.[8]
-
Pre-activation: Allow the activation mixture to stand for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 10-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[8][10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Amino Acid Coupling Workflow
Applications in Drug Development and Research
The introduction of fluorine into amino acids like phenylalanine can significantly modulate the properties of peptides.[11] Fluorine's high electronegativity and small size can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity to its target.[11]
Enhanced Biological Activity
The substitution of fluorine can lead to enhanced biological activity. For instance, the replacement of a phenylalanine residue with para-fluorophenylalanine in a thrombin receptor-tethered ligand peptide resulted in a four-fold increase in activity.[12] This suggests that the electronic properties of the fluorinated aromatic ring can lead to more favorable interactions with the receptor binding site.[12] This makes Fmoc-D-Phe(2-F)-OH a valuable building block for the synthesis of peptide-based therapeutics with improved potency.
Increased Metabolic Stability
Peptides are often susceptible to enzymatic degradation in vivo, which limits their therapeutic potential. The presence of unnatural amino acids, such as 2-fluoro-D-phenylalanine, can confer resistance to proteases. The C-F bond is strong and the steric and electronic changes introduced by fluorine can hinder recognition by proteolytic enzymes, thereby increasing the half-life of the peptide drug.
Probing Protein Structure and Function
Fluorinated amino acids are also valuable tools in biochemical and biophysical studies. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) to investigate protein structure, dynamics, and interactions with other molecules.[13] The site-specific incorporation of Fmoc-D-Phe(2-F)-OH allows researchers to introduce a unique spectroscopic label into a peptide or protein of interest.
Conclusion
Fmoc-D-Phe(2-F)-OH is a key reagent for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its straightforward integration into standard Fmoc-based solid-phase peptide synthesis protocols allows for the rational design of peptides with improved biological activity, increased metabolic stability, and unique biophysical characteristics. As the demand for more potent and stable peptide-based drugs continues to grow, the use of fluorinated amino acid derivatives like Fmoc-D-Phe(2-F)-OH will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amino acid coupling at room temperature. [bio-protocol.org]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
